molecular formula C7H13ClF3N B13473498 1-(1,4,4-Trifluorocyclohexyl)methanamine hydrochloride

1-(1,4,4-Trifluorocyclohexyl)methanamine hydrochloride

Cat. No.: B13473498
M. Wt: 203.63 g/mol
InChI Key: NGRCKPCCRMCERA-UHFFFAOYSA-N
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Description

1-(1,4,4-Trifluorocyclohexyl)methanamine hydrochloride is a chemical compound with a unique structure that includes a trifluorocyclohexyl group attached to a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4,4-Trifluorocyclohexyl)methanamine hydrochloride typically involves the introduction of the trifluorocyclohexyl group to a methanamine precursor. One common method includes the reaction of 1,4,4-trifluorocyclohexane with methanamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

1-(1,4,4-Trifluorocyclohexyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The trifluorocyclohexyl group can participate in substitution reactions, where one or more fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(1,4,4-Trifluorocyclohexyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(1,4,4-Trifluorocyclohexyl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluorocyclohexyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,4,4-Trifluorocyclohexyl)methanamine hydrochloride is unique due to its trifluorocyclohexyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability

Properties

Molecular Formula

C7H13ClF3N

Molecular Weight

203.63 g/mol

IUPAC Name

(1,4,4-trifluorocyclohexyl)methanamine;hydrochloride

InChI

InChI=1S/C7H12F3N.ClH/c8-6(5-11)1-3-7(9,10)4-2-6;/h1-5,11H2;1H

InChI Key

NGRCKPCCRMCERA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1(CN)F)(F)F.Cl

Origin of Product

United States

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